![molecular formula C16H16N2O2 B5595653 5-ETHYL-3,4-DIMETHYL-1-PHENYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE](/img/structure/B5595653.png)
5-ETHYL-3,4-DIMETHYL-1-PHENYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
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Overview
Description
5-Ethyl-3,4-dimethyl-1-phenyl-1H,6H-pyrano[2,3-c]pyrazol-6-one is a heterocyclic compound that features a unique pyrano-pyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3,4-dimethyl-1-phenyl-1H,6H-pyrano[2,3-c]pyrazol-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the desired pyrano-pyrazole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3,4-dimethyl-1-phenyl-1H,6H-pyrano[2,3-c]pyrazol-6-one can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions where functional groups such as halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 5-ethyl-3,4-dimethyl-1-phenyl-1H,6H-pyrano[2,3-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-5-pyrazolone: Shares the pyrazole core structure but lacks the pyrano ring.
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a similar pyrazole structure but with different substituents and functional groups.
Uniqueness
5-Ethyl-3,4-dimethyl-1-phenyl-1H,6H-pyrano[2,3-c]pyrazol-6-one is unique due to its fused pyrano-pyrazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-ethyl-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-4-13-10(2)14-11(3)17-18(15(14)20-16(13)19)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNVBODAHSONDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N(N=C2C)C3=CC=CC=C3)OC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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